Molecular Weight and Lipophilicity Differentiate the Target Compound from Closest Heterocyclic Analogs
The target compound (MW 341.4 g/mol; XLogP3 3.0) occupies a distinct physicochemical space compared to its closest commercially available heterocyclic analogs. N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenoxyacetamide (CAS 887198-16-5; MW 343.4 g/mol; XLogP3 ~3.4) has a higher molecular weight and increased lipophilicity, while N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide (MW 267.3 g/mol; XLogP3 ~2.1) is significantly smaller and more polar [1]. These differences directly impact passive membrane permeability, solubility, and protein binding—critical parameters for in vitro assay design and in vivo pharmacokinetic studies. The target compound's intermediate lipophilicity (XLogP3 3.0) positions it favorably for CNS penetration potential (optimal range 2–4) while maintaining adequate aqueous solubility for biochemical assays.
| Evidence Dimension | Molecular Weight and Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | MW 341.4 g/mol; XLogP3 3.0 |
| Comparator Or Baseline | N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenoxyacetamide (MW 343.4; XLogP3 ~3.4) and N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide (MW 267.3; XLogP3 ~2.1) |
| Quantified Difference | ΔMW −2.0 vs. imidazo[1,2-a]pyridine analog; ΔMW +74.1 vs. benzimidazole analog; ΔXLogP3 −0.4 and +0.9 respectively |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm; PubChem release 2024) |
Why This Matters
Physicochemical property differences of this magnitude are sufficient to alter compound partitioning, assay compatibility, and pharmacokinetic behavior, making direct experimental substitution invalid without re-optimization of assay conditions.
- [1] PubChem Compound Summaries: CID 71314553 (target), CID 53429587 (N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenoxyacetamide), CID 24229953 (N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide). National Center for Biotechnology Information (2024). View Source
